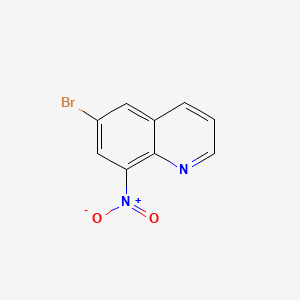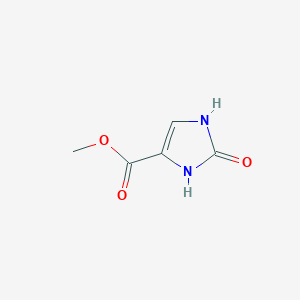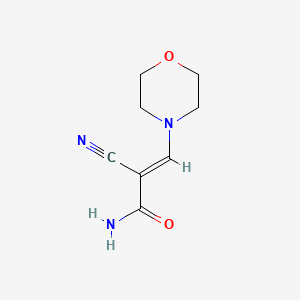
6-Bromo-8-nitroquinoline
Overview
Description
6-Bromo-8-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and are key components in many natural products and pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-nitroquinoline typically involves the bromination of 8-nitroquinoline. One common method is the Skraup reaction, which uses 4-bromo-2-nitroaniline and glycerol as starting materials . The reaction proceeds under acidic conditions, often with sulfuric acid as a catalyst, to yield this compound in reasonable yields.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and safe reusable catalysts is also emphasized to meet environmental and safety standards .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group activates the adjacent bromine for nucleophilic substitution reactions, leading to the formation of cyclic amines.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alkoxides, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while bromine or chlorine can be used for halogenation.
Major Products:
Nucleophilic Substitution: Products include various substituted quinolines, such as aminoquinolines and alkoxyquinolines.
Electrophilic Substitution: Products include further nitrated or halogenated quinoline derivatives.
Scientific Research Applications
6-Bromo-8-nitroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
8-Nitroquinoline: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
6-Bromoquinoline: Lacks the nitro group, reducing its potential for biological activity.
8-Aminoquinoline: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
6-bromo-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANZBVIZZQFJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071610 | |
| Record name | 6-Bromo-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68527-67-3 | |
| Record name | 6-Bromo-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-bromo-8-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-bromo-8-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Bromo-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1581064.png)






![4H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1581074.png)




![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)

